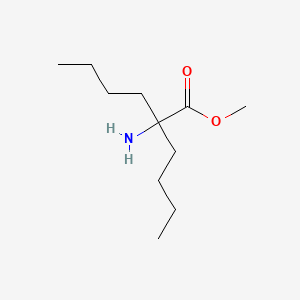

Methyl 2-amino-2-butylhexanoate

Description

Methyl 2-amino-2-butylhexanoate (CAS: 6141–45-3) is a branched-chain amino acid ester with the molecular formula C₁₁H₂₁NO₂ (molar mass: 199.29 g/mol). It is characterized by a hexanoate backbone substituted with a butyl group and an amino group at the second carbon, esterified with a methyl group. This compound has been identified as a lipid-derived volatile component in infant nutrition packages, where its concentration fluctuates during accelerated oxidation processes. For instance, its relative content decreased from 1.50 ± 0.32 at day 0 to 0.77 ± 0.36 by day 21 of oxidation, indicating its instability under oxidative conditions .

Properties

IUPAC Name |

methyl 2-amino-2-butylhexanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO2/c1-4-6-8-11(12,9-7-5-2)10(13)14-3/h4-9,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFPMOPFYCGKUNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CCCC)(C(=O)OC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.31 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-amino-2-butylhexanoate can be synthesized through the esterification of 2-amino-2-butylhexanoic acid with methanol in the presence of an acid catalyst. One common method involves using trimethylchlorosilane (TMSCl) with methanol at room temperature, which offers mild reaction conditions and good yields .

Industrial Production Methods

In industrial settings, the production of methyl 2-amino-2-butylhexanoate may involve large-scale esterification processes using similar reagents and conditions as in laboratory synthesis. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-butylhexanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester or amino group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Pharmaceutical Applications

Methyl 2-amino-2-butylhexanoate has been explored for its potential use in drug development. Its structure allows it to serve as a building block for various pharmaceuticals, particularly those targeting neurological disorders due to its amino group which can interact with neurotransmitter systems.

Case Study: Neuroprotective Agents

Research indicates that derivatives of methyl 2-amino-2-butylhexanoate can exhibit neuroprotective properties. A study published in the Journal of Medicinal Chemistry highlighted the synthesis of compounds derived from this structure that showed promise in protecting neuronal cells from oxidative stress .

Agrochemical Applications

The compound is also being investigated for its role in agrochemicals, particularly as an insect attractant or repellent. Its efficacy in pest control formulations is notable, especially against fruit flies.

Case Study: Insect Attractant Formulations

A study conducted by the USDA revealed that formulations containing methyl 2-amino-2-butylhexanoate significantly increased the attraction of specific fruit fly species to bait traps, showcasing its potential as a natural insect attractant . The effectiveness was attributed to the compound's olfactory properties that mimic natural fruit scents.

Chemical Synthesis

Methyl 2-amino-2-butylhexanoate serves as a versatile intermediate in organic synthesis. It can be utilized in the preparation of various esters and amides, which are critical components in many industrial applications.

Case Study: Synthesis of Complex Molecules

In a recent publication, researchers demonstrated the use of methyl 2-amino-2-butylhexanoate in synthesizing complex molecules through multi-step reactions involving acylation and alkylation processes . This highlights its utility in creating compounds with significant industrial relevance.

Mechanism of Action

The mechanism by which methyl 2-amino-2-butylhexanoate exerts its effects involves interactions with specific molecular targets and pathways. The compound may act on enzymes or receptors, influencing biochemical processes. Detailed studies on its mechanism of action are necessary to fully understand its effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 2-amino-2-phenylhexanoate

- Structure : Substitution of the butyl group with a phenyl ring.

- Molecular Formula: C₁₃H₁₉NO₂; Molar Mass: 221.3 g/mol.

- CAS : 360074-85-5.

- Properties :

- Density: 1.039 ± 0.06 g/cm³ (predicted).

- Boiling Point: 306.6 ± 22.0 °C (predicted).

- pKa: 6.98 ± 0.10 (predicted), suggesting moderate basicity.

Key Differences :

- The phenyl group enhances aromatic interactions and steric hindrance, likely improving thermal stability compared to the aliphatic butyl substituent in Methyl 2-amino-2-butylhexanoate.

- The higher molar mass and polarity may reduce volatility, contrasting with the observed volatility of Methyl 2-amino-2-butylhexanoate in lipid oxidation studies .

Methyl 2-aminobutanoate Hydrochloride

- Structure: Shorter carbon chain (butanoate backbone) with a methyl ester and amino group.

- Molecular Formula: C₅H₁₁NO₂·HCl; Molar Mass: 153.61 g/mol.

- CAS : 85774-09-0 (R-isomer), 56545-22-3 (S-isomer).

- Properties :

Key Differences :

- The shorter chain length reduces lipophilicity, making it less suitable for lipid-based applications.

- The hydrochloride salt form enhances stability but limits utility in non-polar matrices.

Dipropyl Hexanedioate

- Structure : A diester of hexanedioic acid with propyl groups.

- Role in Oxidation: During accelerated oxidation of infant nutrition packages, dipropyl hexanedioate exhibited a rapid decline in concentration (from ~1.5% to <0.5% by day 7), contrasting with the slower degradation of Methyl 2-amino-2-butylhexanoate. This highlights the latter’s relative resistance to oxidative breakdown .

Data Tables

Table 1. Physical and Chemical Properties of Compared Compounds

Research Findings and Implications

- Oxidative Stability: Methyl 2-amino-2-butylhexanoate degrades slower than dipropyl hexanedioate but faster than non-polar lipids like 3,7,11,15-tetramethylhexadecyl acetate, suggesting its intermediate polarity influences reactivity .

- Structural Influence: Substituting the butyl group with a phenyl ring (as in Methyl 2-amino-2-phenylhexanoate) may enhance stability for pharmaceutical applications but reduce volatility in lipid matrices .

Biological Activity

Methyl 2-amino-2-butylhexanoate, a compound with potential biological significance, has garnered attention in various fields of research due to its unique properties and potential applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Methyl 2-amino-2-butylhexanoate is an amino acid derivative characterized by its methyl ester group, which influences its solubility and reactivity. The compound's structure can be represented as follows:

This structure contributes to its biological interactions and activity.

Pharmacological Effects

1. Antioxidant Activity:

Research indicates that methyl 2-amino-2-butylhexanoate exhibits significant antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases. In vitro studies have demonstrated that this compound can scavenge free radicals effectively, thus protecting cellular components from oxidative damage .

2. Cytotoxicity:

Studies assessing the cytotoxic effects of methyl 2-amino-2-butylhexanoate on cancer cell lines reveal that it can induce apoptosis in certain types of cancer cells. For instance, a study found that at specific concentrations, the compound significantly reduced cell viability in human cancer cell lines while exhibiting minimal toxicity to normal cells . This selective cytotoxicity presents a promising avenue for cancer therapy.

3. Neuroprotective Effects:

Emerging research suggests that methyl 2-amino-2-butylhexanoate may also possess neuroprotective properties. It has been shown to enhance neuronal survival under stress conditions, potentially through modulation of signaling pathways involved in cell survival and apoptosis . This aspect is particularly relevant for neurodegenerative diseases such as Alzheimer's and Parkinson's.

The biological activity of methyl 2-amino-2-butylhexanoate is attributed to several mechanisms:

- Free Radical Scavenging: The compound's ability to donate electrons allows it to neutralize free radicals, thereby reducing oxidative stress.

- Apoptosis Induction: By activating caspase pathways, it promotes programmed cell death in malignant cells while sparing healthy cells.

- Neuroprotection: It may modulate neurotrophic factors and signaling pathways that promote neuronal health.

Case Studies

Case Study 1: Antioxidant Activity Assessment

In a controlled study, the antioxidant capacity of methyl 2-amino-2-butylhexanoate was evaluated using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays. The results indicated a dose-dependent increase in antioxidant activity compared to standard antioxidants like ascorbic acid .

Case Study 2: Cytotoxicity in Cancer Cells

A recent investigation involving various cancer cell lines demonstrated that treatment with methyl 2-amino-2-butylhexanoate resulted in significant apoptosis induction. Flow cytometry analysis revealed increased annexin V positivity, indicating early apoptotic changes .

Case Study 3: Neuroprotective Effects

In a model of oxidative stress-induced neurotoxicity, methyl 2-amino-2-butylhexanoate was administered to neuronal cultures. The results showed a marked decrease in cell death and an increase in markers associated with neuronal survival .

Data Tables

Q & A

Basic: What are the standard protocols for synthesizing Methyl 2-amino-2-butylhexanoate in academic research?

Methodological Answer:

Synthesis typically involves multi-step organic reactions, starting with esterification of the carboxylic acid precursor followed by amine functionalization. Key steps include:

- Retrosynthetic analysis using AI-powered tools to predict feasible routes (e.g., Reaxys or Pistachio models for reaction pathway optimization) .

- Reagent selection : Use of catalysts like HATU/DCC for amide bond formation or selective protecting groups for the amine moiety.

- Purification : Column chromatography (silica gel, gradient elution) or recrystallization to isolate the target compound.

- Validation : Confirm identity via -NMR, -NMR, and FT-IR spectroscopy, with comparison to literature data for analogous structures .

Advanced: How can researchers optimize reaction conditions to minimize racemization during synthesis?

Methodological Answer:

Racemization at the chiral amine center is a critical challenge. Mitigation strategies include:

- Temperature control : Conduct reactions at lower temperatures (0–4°C) to reduce kinetic energy and stereochemical scrambling.

- Solvent selection : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize transition states without proton exchange.

- Catalyst screening : Chiral auxiliaries or enzymes (e.g., lipases) for stereoselective synthesis .

- Real-time monitoring : Employ inline -NMR or HPLC with chiral columns to track enantiomeric excess during synthesis .

Basic: What spectroscopic techniques are essential for characterizing Methyl 2-amino-2-butylhexanoate?

Methodological Answer:

Core techniques include:

- Nuclear Magnetic Resonance (NMR) : -NMR to confirm proton environments (e.g., amine protons at δ 1.5–2.5 ppm, ester methyl at δ 3.6–3.8 ppm). -NMR identifies carbonyl (δ 170–175 ppm) and quaternary carbons .

- FT-IR Spectroscopy : Peaks at ~3300 cm (N–H stretch) and ~1740 cm (ester C=O stretch) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (theoretical ~187.29 g/mol) and fragmentation patterns .

Advanced: How should researchers address contradictory spectroscopic data when characterizing new derivatives?

Methodological Answer:

Contradictions (e.g., unexpected -NMR splitting or missing IR peaks) require systematic troubleshooting:

- Purity verification : Re-run chromatography or recrystallize to rule out impurities .

- Isotopic labeling : Use -labeled amines to resolve ambiguous NMR signals .

- Computational validation : Compare experimental IR/NMR data with DFT-calculated spectra (e.g., Gaussian or ORCA software) .

- Peer consultation : Cross-validate findings with collaborators or public databases (e.g., NIST Chemistry WebBook) .

Basic: What safety protocols are critical when handling Methyl 2-amino-2-butylhexanoate?

Methodological Answer:

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis to prevent inhalation of vapors.

- Waste disposal : Segregate organic waste and consult institutional guidelines for hazardous material handling .

Advanced: How can computational chemistry aid in predicting the reactivity of Methyl 2-amino-2-butylhexanoate in novel reactions?

Methodological Answer:

- Molecular docking : Predict binding affinity with enzymes or receptors using AutoDock Vina .

- Reactivity simulations : Apply DFT (e.g., B3LYP/6-31G*) to model transition states and activation energies for ester hydrolysis or amine alkylation .

- Solvent effects : Use COSMO-RS to simulate solvent polarity impacts on reaction kinetics .

Basic: What are the best practices for documenting synthetic procedures in publications?

Methodological Answer:

- Experimental detail : Include exact molar ratios, temperatures, and reaction times. For example, "The ester was stirred with 1.2 eq. HATU in DMF at 25°C for 12 h." .

- Reproducibility : Provide Supplementary Information (SI) for extended datasets (e.g., NMR raw files, chromatograms) .

- Ethical compliance : Acknowledge funding sources and disclose conflicts of interest .

Advanced: What strategies resolve low yields in large-scale syntheses of Methyl 2-amino-2-butylhexanoate?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.